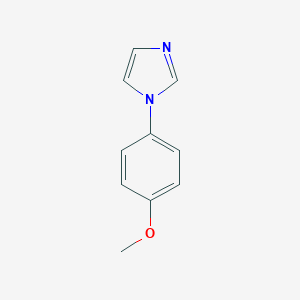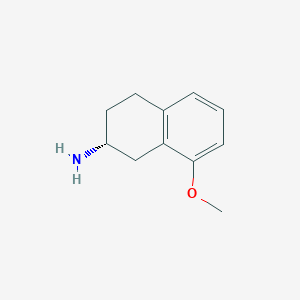
(R)-(+)-8-Methoxy-2-aminotetralin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-8-Methoxy-2-aminotetralin is a chiral compound belonging to the class of aminotetralins It is characterized by the presence of a methoxy group at the 8th position and an amino group at the 2nd position on the tetralin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-8-Methoxy-2-aminotetralin typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetralin ring system.
Methoxylation: Introduction of the methoxy group at the 8th position is achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Amination: The amino group is introduced at the 2nd position via a nucleophilic substitution reaction, often using ammonia or an amine derivative under basic conditions.
Industrial Production Methods: Industrial production of ®-(+)-8-Methoxy-2-aminotetralin may involve:
Catalytic Hydrogenation: Large-scale synthesis often employs catalytic hydrogenation to reduce intermediates to the desired aminotetralin.
Chiral Resolution: Enantiomeric purity is achieved through chiral resolution techniques such as chromatography or crystallization.
Types of Reactions:
Oxidation: ®-(+)-8-Methoxy-2-aminotetralin can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydro derivatives.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Ketones, quinones.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted aminotetralins.
Scientific Research Applications
®-(+)-8-Methoxy-2-aminotetralin has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-(+)-8-Methoxy-2-aminotetralin involves interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
8-Methoxy-2-aminotetralin: Lacks the chiral center, making it different in terms of stereochemistry.
2-Amino-8-methoxytetralin: Similar structure but different substitution pattern.
Uniqueness: ®-(+)-8-Methoxy-2-aminotetralin is unique due to its chiral nature, which can result in distinct biological activities compared to its non-chiral or differently substituted counterparts.
Properties
IUPAC Name |
(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKOHSCTEHZRRT-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@@H](CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)


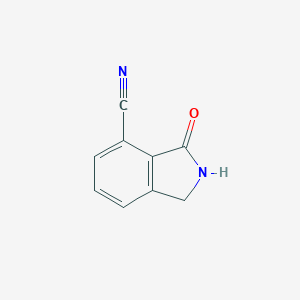
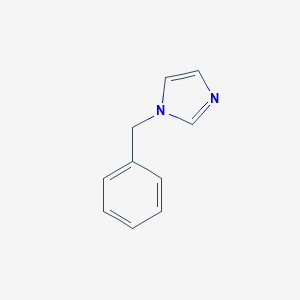
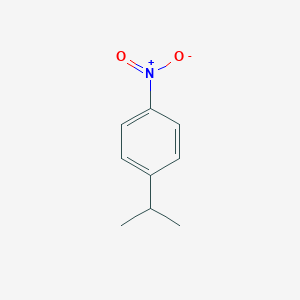
![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)
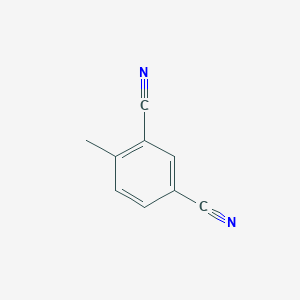
![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)
